5-nitro-N-(propan-2-yl)pyrimidine-4,6-diamine
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Overview
Description
5-nitro-N-(propan-2-yl)pyrimidine-4,6-diamine is an organic compound that belongs to the class of pyrimidine derivatives It is characterized by the presence of a nitro group at the 5-position and an isopropyl group attached to the nitrogen atom at the 2-position of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-N-(propan-2-yl)pyrimidine-4,6-diamine typically involves the nitration of a pyrimidine precursor followed by the introduction of the isopropyl group. One common method involves the reaction of 4,6-diaminopyrimidine with nitric acid to introduce the nitro group at the 5-position. This is followed by alkylation with isopropyl halide under basic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-nitro-N-(propan-2-yl)pyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino groups at the 4 and 6 positions can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 5-amino-N-(propan-2-yl)pyrimidine-4,6-diamine.
Reduction: Formation of various reduced derivatives depending on the reducing agent used.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
5-nitro-N-(propan-2-yl)pyrimidine-4,6-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5-nitro-N-(propan-2-yl)pyrimidine-4,6-diamine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
5-nitropyrimidine-4,6-diamine: Lacks the isopropyl group, which may affect its biological activity.
N-(propan-2-yl)pyrimidine-4,6-diamine: Lacks the nitro group, which may reduce its reactivity.
5-amino-N-(propan-2-yl)pyrimidine-4,6-diamine: A reduced form of the compound with different chemical properties.
Uniqueness
5-nitro-N-(propan-2-yl)pyrimidine-4,6-diamine is unique due to the presence of both the nitro and isopropyl groups, which confer specific chemical and biological properties. These functional groups make it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
5-nitro-4-N-propan-2-ylpyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N5O2/c1-4(2)11-7-5(12(13)14)6(8)9-3-10-7/h3-4H,1-2H3,(H3,8,9,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXCULFHZYODYQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC=NC(=C1[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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